4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of methoxy, trifluoromethyl, and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrobenzoic acid typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in a solvent like toluene or dimethylformamide.
Major Products
Reduction: 4-(4-Methoxy-3-trifluoromethylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro, methoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the trifluoromethyl and nitro groups, resulting in different chemical properties and reactivity.
4-Trifluoromethylbenzoic acid: Lacks the methoxy and nitro groups, leading to different applications and reactivity.
2-Nitrobenzoic acid:
Uniqueness
4-(4-Methoxy-3-trifluoromethylphenyl)-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and binding characteristics.
Properties
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-24-13-5-3-8(6-11(13)15(16,17)18)9-2-4-10(14(20)21)12(7-9)19(22)23/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFCKVEKOGTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692177 |
Source
|
Record name | 4'-Methoxy-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-63-6 |
Source
|
Record name | 4'-Methoxy-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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